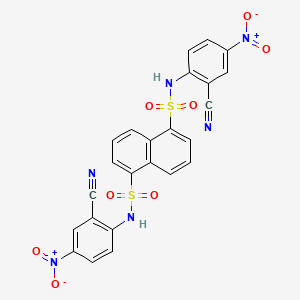
N,N'-bis(2-cyano-4-nitrophenyl)naphthalene-1,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with cyano and nitro groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . Another approach involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful synthesis of N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s cyano and nitro groups play a crucial role in its reactivity and interactions with biological molecules. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminonaphthalene: A related compound with similar structural features but different functional groups.
Bis(4-nitrophenyl) phosphate: Another compound with nitro groups, used in various chemical applications.
Properties
Molecular Formula |
C24H14N6O8S2 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
1-N,5-N-bis(2-cyano-4-nitrophenyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C24H14N6O8S2/c25-13-15-11-17(29(31)32)7-9-21(15)27-39(35,36)23-5-1-3-19-20(23)4-2-6-24(19)40(37,38)28-22-10-8-18(30(33)34)12-16(22)14-26/h1-12,27-28H |
InChI Key |
DVAFFSDBWULNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C(=C1)S(=O)(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-ethoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11551129.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11551133.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11551135.png)
![2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11551143.png)

![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11551145.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11551151.png)

![N-phenyl-4-(pyrrolidin-1-yl)-6-{(2Z)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11551165.png)
![N'~1~,N'~3~-bis[(E)-(3-methoxyphenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11551169.png)
![3-Bromo-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11551172.png)
![3-(2-Fluorophenyl)-1-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)urea](/img/structure/B11551173.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11551186.png)
![N,N'-bis[(E)-naphthalen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B11551188.png)
